山梨酸钾

描述

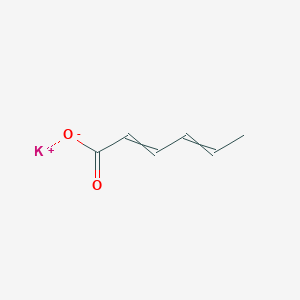

Potassium sorbate is the potassium salt of sorbic acid, with the chemical formula C6H7KO2. It appears as a white crystalline powder and is highly soluble in water. Potassium sorbate is widely used as a preservative in food, wine, and personal-care products due to its ability to inhibit the growth of molds, yeasts, and bacteria .

科学研究应用

Potassium sorbate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in various chemical reactions and as a preservative in chemical formulations.

Biology: Employed in microbiology to inhibit the growth of molds, yeasts, and bacteria in culture media.

Medicine: Used as a preservative in pharmaceutical formulations to extend shelf life and maintain sterility.

Industry: Widely used in the food industry as a preservative to prevent spoilage and extend the shelf life of products such as cheese, yogurt, dried fruits, and baked goods

作用机制

Target of Action

Potassium sorbate primarily targets microorganisms such as mold, yeast, and some bacteria . It is widely used as a food preservative due to its ability to inhibit the growth of these organisms .

Mode of Action

Potassium sorbate works by interfering with the activity of various enzymes within the cells of microorganisms . These enzymes are crucial for metabolism and energy production. The inhibition of these enzymes leads to a reduction in ATP (adenosine triphosphate) production, which is the main energy source for cellular processes, leading to slowed growth and death of the microorganisms . Potassium sorbate can also disrupt the integrity of the microbial cell membrane, making it more permeable. This allows the leakage of vital internal components from the cells of microorganisms, leading to their death .

Biochemical Pathways

Potassium sorbate affects the biochemical pathways related to metabolism and energy production within the cells of microorganisms . By inhibiting crucial enzymes, it disrupts these pathways, leading to a reduction in ATP production. This disruption of energy production pathways is what leads to the slowed growth and eventual death of the microorganisms .

Pharmacokinetics

It is known that potassium sorbate is well soluble and readily dissociates in water into potassium and sorbate ions .

Result of Action

The primary result of potassium sorbate’s action is the inhibition of growth and eventual death of microorganisms . This is achieved through the disruption of their metabolic pathways and the leakage of vital internal components from their cells . At higher concentrations, potassium sorbate can lead to the lysis of outgrowing cells .

Action Environment

The efficacy of potassium sorbate is influenced by environmental factors such as pH. It is effective over a wide range of pH values, making it a versatile and widely used preservative . Its action can be affected by other factors in the environment, such as the presence of other substances . For example, the use of sodium nitrite with sorbate can enhance the lysis of outgrowing cells .

生化分析

Biochemical Properties

Potassium sorbate has a significant role in biochemical reactions. It is known to inhibit the transport of carbohydrates into yeast cells, inhibit oxidative and fermentative assimilation, and uncouple oxidative phosphorylation in a variety of bacteria .

Cellular Effects

Potassium sorbate has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to suppress intestinal microbial activity and trigger immune regulation in zebrafish . It significantly reduces the content of diverse biomarkers in the gut, including Immunoglobulin G (IgG), interleukin-1β (IL-1β), and tumor necrosis factor-α (TNF-α) .

Molecular Mechanism

It is known that potassium sorbate can affect the immune system of zebrafish by changing the composition and function of the gut microbiota, and inhibiting the metabolism of the intestinal microbiota .

Temporal Effects in Laboratory Settings

The effects of potassium sorbate can change over time in laboratory settings. For instance, in the case of low content (<1%) of potassium sorbate, a special THz absorption band (0.887–1.000 THz) was selected to construct a partial least squares (PLS) model that is called Sub-PLS .

Dosage Effects in Animal Models

The effects of potassium sorbate can vary with different dosages in animal models. For instance, potassium sorbate is considered safe for both dogs and cats at a maximum content of 5,000 mg/kg semi-moist complete feed . In excess quantities, it has been shown to potentially have cytotoxic and genotoxic properties, and can interfere with biological processes .

Metabolic Pathways

Potassium sorbate is involved in several metabolic pathways. It is known to inhibit the transport of carbohydrates into yeast cells, inhibit oxidative and fermentative assimilation, and uncouple oxidative phosphorylation in a variety of bacteria .

Transport and Distribution

It is known that potassium sorbate is very soluble in water , which suggests that it could be easily transported and distributed within cells and tissues.

Subcellular Localization

Given its solubility in water and its known effects on various types of cells and cellular processes , it is likely that potassium sorbate could be localized in various subcellular compartments.

准备方法

Synthetic Routes and Reaction Conditions: Potassium sorbate is synthesized by neutralizing sorbic acid with potassium hydroxide. The precursor sorbic acid is produced via the condensation of crotonaldehyde and ketene .

Industrial Production Methods:

化学反应分析

Types of Reactions: Potassium sorbate undergoes various chemical reactions, including:

Oxidation: Potassium sorbate can be oxidized to form sorbic acid.

Reduction: It can be reduced to form sorbic alcohol.

Substitution: Potassium sorbate can undergo substitution reactions with halogens to form halogenated derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.

Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.

Substitution: Halogens such as chlorine or bromine can be used under controlled conditions.

Major Products:

Oxidation: Sorbic acid.

Reduction: Sorbic alcohol.

Substitution: Halogenated sorbates.

相似化合物的比较

Sorbic Acid: Naturally occurring compound used as a preservative.

Sodium Benzoate: Another common preservative used in food and beverages.

Calcium Sorbate: Similar to potassium sorbate but less commonly used due to its lower solubility in water.

Uniqueness of Potassium Sorbate: Potassium sorbate is unique due to its high solubility in water, making it more effective in aqueous solutions compared to other sorbates. It is also more effective against a broader range of microorganisms, including molds, yeasts, and bacteria .

生物活性

Potassium sorbate is a widely used preservative and antimicrobial agent, primarily recognized for its effectiveness in food preservation, cosmetics, and pharmaceuticals. Its biological activity has been the subject of various studies, revealing significant insights into its effects on microbial growth, immune responses, and overall health. This article provides a comprehensive overview of the biological activity of potassium sorbate, supported by data tables and case studies.

Potassium sorbate is the potassium salt of sorbic acid, with the molecular formula and a molecular weight of 150.22 g/mol. It dissociates in solution to yield sorbic acid and potassium ions. The primary mechanism by which potassium sorbate exerts its antimicrobial effects involves the inhibition of yeast and mold growth by disrupting cellular metabolism. It inhibits the transport of carbohydrates into yeast cells, thus preventing fermentation processes and uncoupling oxidative phosphorylation in bacteria .

| Property | Value |

|---|---|

| Molecular Formula | C6H7KO2 |

| Molecular Weight | 150.22 g/mol |

| Percent Composition | C: 47.97%, K: 26.03%, O: 21.30%, H: 4.70% |

Antimicrobial Efficacy

Potassium sorbate has demonstrated broad-spectrum antimicrobial activity against various pathogens including molds, yeasts, and some bacteria. For instance, studies have shown that at concentrations as low as 0.1%, potassium sorbate can significantly inhibit the growth of Aspergillus flavus and Aspergillus parasiticus , effectively preventing aflatoxin production .

In food applications, it has been effective in reducing spoilage in fruits such as peaches when inoculated with fungal pathogens .

Immune System Effects

Recent research involving zebrafish models indicated that exposure to potassium sorbate can alter gut microbiota composition and immune responses. Specifically, exposure to concentrations of 0.1 g/L and 1 g/L for two weeks resulted in a significant reduction of immune biomarkers such as Immunoglobulin G (IgG) and pro-inflammatory cytokines like interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) . This suggests that while potassium sorbate is effective as a preservative, it may also have unintended immunomodulatory effects.

Toxicity Profiles

Potassium sorbate is generally regarded as safe when used in food products; however, toxicity studies provide essential insights into its safety profile:

- Acute Toxicity : Potassium sorbate has an LD50 greater than 10,000 mg/kg when administered orally in animal studies, indicating low acute toxicity .

- Chronic Toxicity : Long-term studies have shown no significant adverse effects at high doses (up to 7,000 mg/kg for rats). The only noted effects were slight liver enlargement at very high doses .

- Genotoxicity : Studies indicate that potassium sorbate does not exhibit genotoxic potential either in vitro or in vivo .

Table 2: Summary of Toxicity Findings

| Study Type | Result |

|---|---|

| Acute Oral Toxicity (LD50) | > 10,000 mg/kg |

| Chronic Oral NOAEL (Rats) | 750 mg/kg bw/d |

| Genotoxicity | No genotoxic effects observed |

| Eye Irritation | Yes (irritating), skin irritation not observed |

Case Study 1: Food Preservation

In a study evaluating the effectiveness of potassium sorbate in food packaging, researchers found that incorporating potassium sorbate into low-density polyethylene films significantly inhibited the growth of Saccharomyces spp. on agar plates . The migration levels of potassium sorbate from the film into food products were minimal, suggesting effective retention within the packaging material.

Case Study 2: Immunological Impact

Another study investigated the immunological impact of potassium sorbate on zebrafish models. The results indicated that exposure led to a destabilization of gut microbiota composition alongside reduced levels of immune biomarkers . This highlights potential concerns regarding its use in dietary applications.

属性

CAS 编号 |

24634-61-5 |

|---|---|

分子式 |

C6H8O2.K C6H8KO2 |

分子量 |

151.22 g/mol |

IUPAC 名称 |

potassium;(2E,4E)-hexa-2,4-dienoate |

InChI |

InChI=1S/C6H8O2.K/c1-2-3-4-5-6(7)8;/h2-5H,1H3,(H,7,8);/b3-2+,5-4+; |

InChI 键 |

OXPHNMOARHEBGH-STWYSWDKSA-N |

SMILES |

CC=CC=CC(=O)[O-].[K+] |

手性 SMILES |

C/C=C/C=C/C(=O)O.[K] |

规范 SMILES |

CC=CC=CC(=O)O.[K] |

颜色/形态 |

White powder Crystals White crystals or powde |

密度 |

1.363 at 25 °C/20 °C |

熔点 |

for sorbic acidMelting range of sorbic acid isolated by acidification and not recrystallised 133 °C to 135 °C after vacuum drying in a sulphuric acid desiccator >270 °C (decomposes) |

Key on ui other cas no. |

24634-61-5 590-00-1 |

物理描述 |

Pellets or Large Crystals; Liquid; Dry Powder Dry Powde |

Pictograms |

Irritant |

溶解度 |

Solubility in water at 20 °C: 58.2%; in alcohol: 6.5% Very soluble in water Soluble in water at 25 °C 58.5 g in 100 cc water at 25 °C For more Solubility (Complete) data for POTASSIUM SORBATE (6 total), please visit the HSDB record page. |

同义词 |

(2E,4E)-2,4-Hexadienoic Acid Potassium Salt; (E,E)-2,4-Hexadienoic Acid Potassium Salt; Sorbic Acid Potassium Salt; E 202; E 202 (preservative); K 60/95; PO 300; Potassium (E,E)-Hexa-2,4-dienoate; |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。